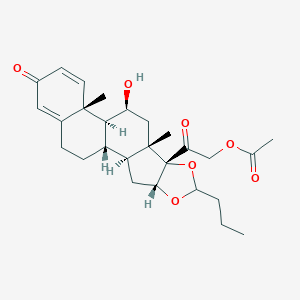

Budesonide 21-acetate

Vue d'ensemble

Description

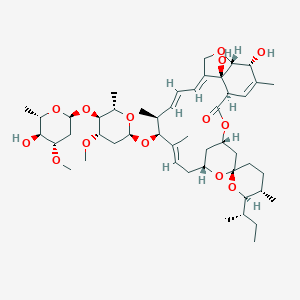

Budesonide 21-acetate is a glucocorticoid used in the management of asthma, the treatment of various skin disorders, and allergic rhinitis . It is also known as Pulmicort, Entocort, Rhinocort, and has the molecular formula C25H34O6 .

Synthesis Analysis

Existing preparation methods of budesonide require the utilization of corrosive acids and involve an expensive purification process . A new cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core, has been discussed in recent research findings . This process involves investigating flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency on the preparation of the molar ratio of budesonide epimers .Molecular Structure Analysis

Budesonide 21-acetate contains a total of 74 bonds, including 38 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, and various ring structures .Chemical Reactions Analysis

The mechanism of action of budesonide is as a Corticosteroid Hormone Receptor Agonist . It is used in high-pressure reactions, high-temperature reactions, hydrogenation, and other processes .Physical And Chemical Properties Analysis

Budesonide 21-acetate has a molecular weight of 430.5 g/mol . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Anti-Asthmatic Drug

Budesonide, a glucocorticosteroid, is used as an anti-asthmatic drug . It exerts its action in the lungs towards smooth breathing by reducing the respiratory swelling and irritations . It is available as an inhaler in dosage form .

Treatment for Allergic Conditions

Budesonide is prescribed for the treatment of severe allergic conditions caused by rhinitis and noncancerous nasal polyps .

Treatment for Inflammatory Bowel Disease

Budesonide is also employed for treating inflammatory bowel disease . It is available as oral delayed-release capsules .

Treatment for Gastric Irritations

Budesonide is used to treat gastric irritations caused by ulcerative colitis . It is available as suppositories .

COVID-19 Treatment

Usage of budesonide has inclined in the COVID-19 pandemics as it also acts on the respiratory system . It is a widely available and inexpensive corticosteroid used extensively not only among people suffering from COVID-19, but also asthma and other respiratory diseases .

Electrochemical Determination

A new voltammetric method for Budesonide determination at renewable silver amalgam film electrode (Hg (Ag)FE) has been developed . The electrochemical measurements were conducted in the supporting electrolyte containing 80% of methyl alcohol, 0.04 mol L −1 Britton–Robinson buffer (pH 3.0) and 20 mg mL −1 of NaClO 4 under optimized differential pulse voltammetry (DPV) parameters .

Mécanisme D'action

Target of Action

Budesonide 21-acetate primarily targets the glucocorticoid receptors . These receptors are found in various cells throughout the body and play a crucial role in regulating immune response and inflammation .

Mode of Action

Budesonide 21-acetate acts as an agonist of glucocorticoid receptors . Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability. This leads to a decrease in inflammation and vasodilation . The compound’s interaction with its targets results in changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

Budesonide 21-acetate affects several biochemical pathways. It is known to downregulate the local production of the polymeric poorly O-galactosylated form of IgA1 or galactose-deficient IgA1 (Gd-IgA1) and the generation of pathogenic IgA-containing immune complexes (IgA-IC) . These changes in the biochemical pathways lead to a reduction in inflammation and other symptoms associated with conditions such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Pharmacokinetics

After oral inhalation, budesonide undergoes an extensive degree (>90%) of biotransformation to metabolites of low corticosteroid activity on the first passage through the liver . No unchanged budesonide has been found in urine, and the activity of the two major metabolites, 6β-hydroxy-budesonide and 16α-hydroxy-prednisolone, is less than 1% of the parent compound . The compound’s ADME properties significantly impact its bioavailability. For instance, the extended-release oral capsules are 9-21% bioavailable . A 9mg dose reaches a Cmax of 1.50±0.79ng/mL with a Tmax of 2-8h and an AUC of 7.33ng*hr/mL .

Result of Action

The molecular and cellular effects of Budesonide 21-acetate’s action include a decrease in airway hyperresponsiveness and a reduction in the number of inflammatory cells and mediators present in the airways of patients with asthma . It also reduces the symptoms of inflammatory conditions of the lungs and intestines, such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Action Environment

The action, efficacy, and stability of Budesonide 21-acetate can be influenced by environmental factors. For instance, in a more physiological 3D environment, low nanomolar concentrations of budesonide strongly reduced PDAC cell proliferation in a GR-dependent manner . Furthermore, the 3D environment drives the cells towards a general metabolic reprogramming involving protein, lipid, and energy metabolism (e.g., increased glycolysis dependency). This metabolic change sensitizes PDAC cells to the anti-proliferative effect of budesonide, which instead induces opposite changes (e.g., increased mitochondrial oxidative phosphorylation) .

Safety and Hazards

Orientations Futures

The existing preparation methods of budesonide require the utilization of corrosive acids and involve an expensive purification process . Therefore, a new cost-effective continuous flow process for the synthesis of budesonide has been proposed . This process can be readily transferred to industrial scale-up .

Relevant Papers The papers retrieved discuss the synthesis of Budesonide 21-acetate and its electrochemical determination . These papers provide valuable insights into the synthesis process and the properties of Budesonide 21-acetate.

Propriétés

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYSFVNRMBENV-PONRWWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535536 | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51333-05-2 | |

| Record name | (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51333-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budesonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDESONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ2VA5QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

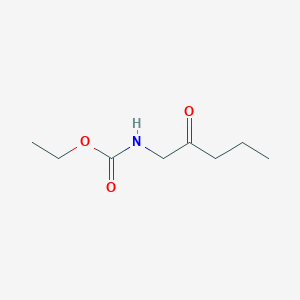

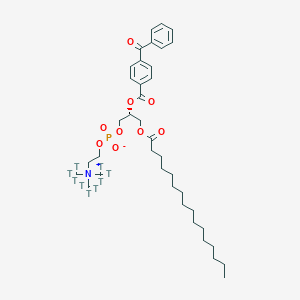

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)